molecular formula C9H8N2O2 B14866448 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B14866448
M. Wt: 176.17 g/mol
InChI Key: NGILLQVFHHJYEF-UHFFFAOYSA-N
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Description

7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves the reaction of benzopyrrolo[2,3-b]pyridine-3,6-dione with formic acid . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other substituted derivatives.

Scientific Research Applications

7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . This makes it a promising candidate for the development of anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and safety profiles.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-11-4-2-3-6-7(9(12)13)5-10-8(6)11/h2-5H,1H3,(H,12,13)

InChI Key

NGILLQVFHHJYEF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C2C1=NC=C2C(=O)O

Origin of Product

United States

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